
N-(1H-indol-4-yl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-(1H-indol-4-yl)cyclohexanecarboxamide” is a synthetic compound with the molecular formula C15H18N2O . It is also known as GW 501516 and belongs to the class of peroxisome proliferator-activated receptor (PPAR) agonists.
Synthesis Analysis
The synthesis of “N-(1H-indol-4-yl)cyclohexanecarboxamide” and its derivatives has been explored in various studies. For instance, a study by Nazir et al. (2018) synthesized indole-based scaffolds, demonstrating potent inhibitory potential against the urease enzyme.Molecular Structure Analysis
The molecular structure of “N-(1H-indol-4-yl)cyclohexanecarboxamide” consists of a cyclohexane ring attached to a carboxamide group, which is further linked to an indole ring . The average mass of the molecule is 242.316 Da, and the monoisotopic mass is 242.141907 Da .Scientific Research Applications
Allosteric Modulation in Dopamine D2 Receptors
Research by Mistry et al. (2015) explored a class of compounds, including N-(1H-indol-4-yl)cyclohexanecarboxamide, that modulate the dopamine D2 receptor (D2R). They found that certain indole-carboxamide derivatives could act as negative allosteric modulators at the D2R, impacting the binding of dopamine. This research provides insights into the development of novel therapies for neurological disorders.
Photophysical Properties for Fluorescent Probes
A study by Pereira et al. (2010) synthesized new indole derivatives, closely related to N-(1H-indol-4-yl)cyclohexanecarboxamide, and evaluated their photophysical properties. The high fluorescence quantum yields and solvent sensitivity of these compounds suggest potential applications as fluorescent probes in biochemical and medical research.
Structural Analysis and Synthesis of Derivatives
Özer et al. (2009) focused on synthesizing and characterizing a range of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, which include structures similar to N-(1H-indol-4-yl)cyclohexanecarboxamide. The detailed structural analysis through X-ray diffraction offers valuable information for the development of new compounds with potential pharmaceutical applications.
Exploration of Indole-Based Core Structures
Research by Schönherr & Leighton (2012) delved into the synthesis of indole-based core structures, relevant to N-(1H-indol-4-yl)cyclohexanecarboxamide. Their work revealed novel methods to access underexplored indole-based motifs, which are significant in medicinal chemistry due to their biological activities.
Synthetic Methods and Potential Biological Activities
A study by Nazir et al. (2018) synthesized indole-based scaffolds, demonstrating potent inhibitory potential against urease enzyme. These findings suggest that derivatives of N-(1H-indol-4-yl)cyclohexanecarboxamide could have significant biological activities and therapeutic applications.
properties
IUPAC Name |
N-(1H-indol-4-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c18-15(11-5-2-1-3-6-11)17-14-8-4-7-13-12(14)9-10-16-13/h4,7-11,16H,1-3,5-6H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKXEYWAJCICPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=CC3=C2C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-indol-4-yl)cyclohexanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B3005925.png)

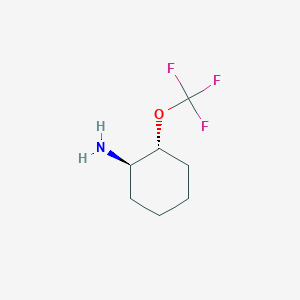
![Ethyl 2-{3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanamido}-5-ethylthiophene-3-carboxylate](/img/structure/B3005931.png)
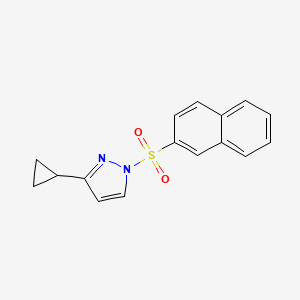
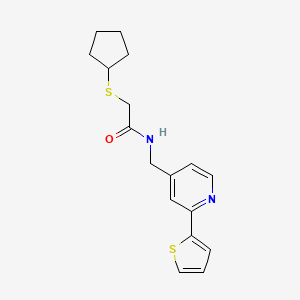
![(1S,3R)-3-[(2-Methylpropan-2-yl)oxy]-7-oxaspiro[3.5]nonan-1-ol](/img/structure/B3005935.png)
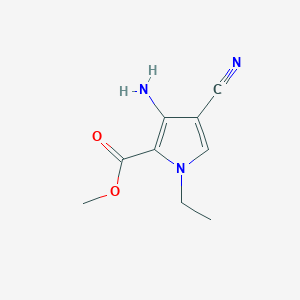

![N-[2-(benzotriazol-1-ylmethyl)phenyl]-4-methylbenzenesulfonamide](/img/structure/B3005938.png)

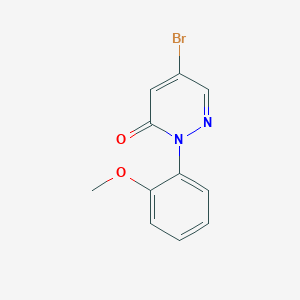
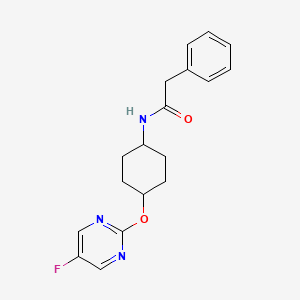
![N-mesityl-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B3005946.png)